

Obinепitide's Mechanism of Action in Appetite Regulation: A Technical Guide

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Compound of Interest

Compound Name:	Obinепitide
CAS No.:	348119-84-6
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obinепitide (formerly TM-30338) is a novel dual agonist of the Neuropeptide Y (NPY) Y2 and Y4 receptors, developed for the treatment of obesity. As a synthetic analogue of the endogenous satiety hormones Peptide YY3-36 (PYY3-36) and Pancreatic Polypeptide (PP), **obinепitide** leverages the physiological pathways that regulate food intake. Preclinical studies have demonstrated its superiority in long-term reduction of food intake and body weight compared to single-target agonists like PYY3-36. Phase I/II clinical trials have shown that **obinепitide** can significantly inhibit food intake for up to nine hours in obese individuals. This guide provides a comprehensive overview of the known mechanism of action of **obinепitide**, detailing its molecular targets, signaling pathways, and the methodologies used to elucidate its function.

Introduction: The Rationale for Dual Y2/Y4 Receptor Agonism

The regulation of appetite is a complex process involving central and peripheral signaling. The NPY system is a critical component of this network, with different Y receptor subtypes playing opposing roles. While Y1 and Y5 receptor activation is orexigenic (appetite-stimulating), Y2 and Y4 receptor activation is anorexigenic (appetite-suppressing).

- **Y2 Receptors:** Primarily activated by PYY3-36, which is released from intestinal L-cells postprandially. Y2 receptors are strategically located on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus (ARC) of the hypothalamus. Their activation inhibits the release of the orexigenic peptides NPY and AgRP.
- **Y4 Receptors:** The primary receptor for PP, which is secreted by pancreatic islet cells. Y4 receptors are also expressed in the ARC, as well as in the brainstem. Their activation stimulates anorexigenic pro-opiomelanocortin (POMC) neurons.

By simultaneously targeting both the Y2 and Y4 receptors, **obinepitide** is designed to have a synergistic effect on appetite suppression, inhibiting hunger signals while promoting satiety signals.

Pharmacological Profile of Obinepitide

Obinepitide is a peptide-based drug designed to mimic the actions of PYY3-36 and PP. While detailed binding affinity data (K_i) for **obinepitide** at the Y2 and Y4 receptors are not publicly available, functional assay data provide insight into its potency.

Table 1: In Vitro Functional Activity of **Obinepitide**

Parameter	Receptor	Value	Species	Assay Type	Reference
EC50	Y4	36.0 nM	Human	Ussing chamber (antisecretory effects)	[1]
EC50	Y2	Data not publicly available	-	-	-
Ki	Y4	Data not publicly available	-	-	-
Ki	Y2	Data not publicly available	-	-	-

Mechanism of Action: Signaling Pathways in Appetite Regulation

Obinipitide exerts its anorexigenic effects through the activation of Y2 and Y4 receptors in key appetite-regulating centers of the brain, primarily the arcuate nucleus of the hypothalamus and the brainstem. Both Y2 and Y4 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Y2 Receptor-Mediated Signaling

Activation of Y2 receptors by **obinipitide** is believed to mimic the effects of PYY3-36, leading to:

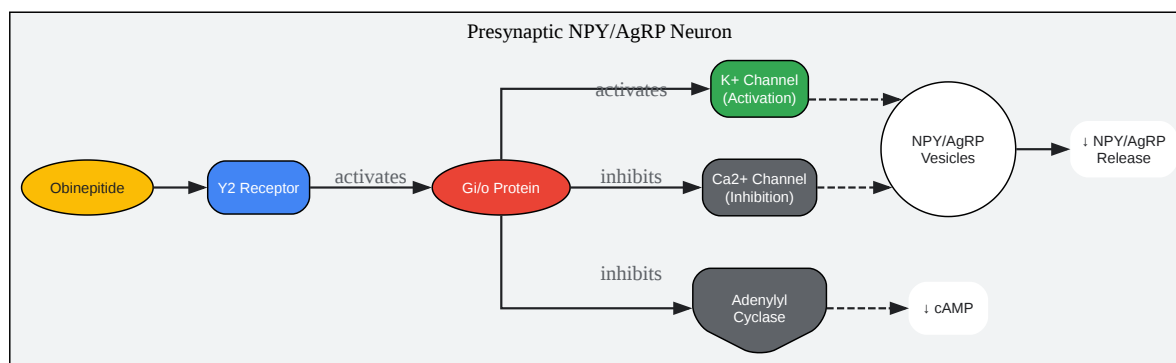
- Inhibition of NPY/AgRP Neurons: Y2 receptors are located presynaptically on NPY/AgRP neurons in the ARC. Their activation inhibits the release of NPY and AgRP, two potent orexigenic peptides.
- Stimulation of POMC Neurons: By reducing the inhibitory tone from NPY/AgRP neurons, **obinipitide** indirectly disinhibits and thereby activates adjacent POMC neurons. These

neurons release α -melanocyte-stimulating hormone (α -MSH), an anorexigenic peptide.

- Vagal Afferent Signaling: Y2 receptors are also expressed on vagal afferent nerves, which transmit satiety signals from the gut to the brainstem.

The intracellular signaling cascade initiated by Y2 receptor activation involves:

- Binding of **obinipitide** to the Y2 receptor.
- Activation of the associated Gi/o protein.
- Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of ion channel activity, including the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.



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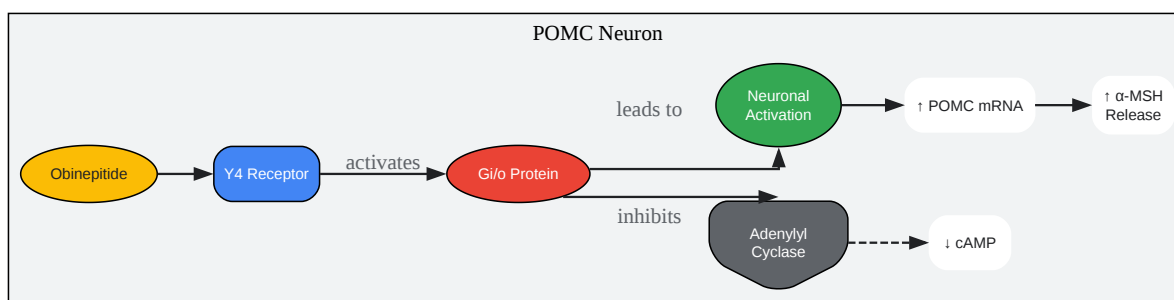
Y2 Receptor Signaling Pathway

Y4 Receptor-Mediated Signaling

Obinipitide's agonism at the Y4 receptor mimics the action of Pancreatic Polypeptide, resulting in:

- Stimulation of POMC Neurons: Y4 receptors are expressed on POMC neurons in the ARC. Their activation directly stimulates these neurons, leading to increased expression of POMC mRNA and subsequent release of the anorexigenic peptide α -MSH.
- Modulation of Brainstem Nuclei: Y4 receptors are also present in the brainstem, including the nucleus of the solitary tract (NTS) and the area postrema, which are involved in processing satiety signals.

The downstream signaling of the Y4 receptor is also mediated by Gi/o proteins, leading to a decrease in cAMP and modulation of ion channel activity, ultimately resulting in neuronal activation of POMC neurons.



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Y4 Receptor Signaling Pathway

In Vivo Efficacy

Preclinical and clinical studies have provided evidence for the anorexigenic effects of **obinipitide**.

Table 2: Summary of In Vivo Efficacy Data for **Obinipitide**

Study Type	Model	Key Findings	Quantitative Data	Reference
Preclinical	Diet-induced obese animals	Superior long-term reduction in body weight compared to PYY3-36 alone.	Specific percentage of weight loss not publicly available.	[2]
Phase I/II Clinical Trial	Obese humans (BMI 30-35)	Statistically significant inhibition of food intake for up to 9 hours after a single subcutaneous dose.	Specific percentage of food intake reduction not publicly available.	[3]
Phase II Clinical Trial	Obese humans (BMI 30-40)	Designed to evaluate weight loss over 28 days.	Results not publicly available.	[3]

Experimental Protocols

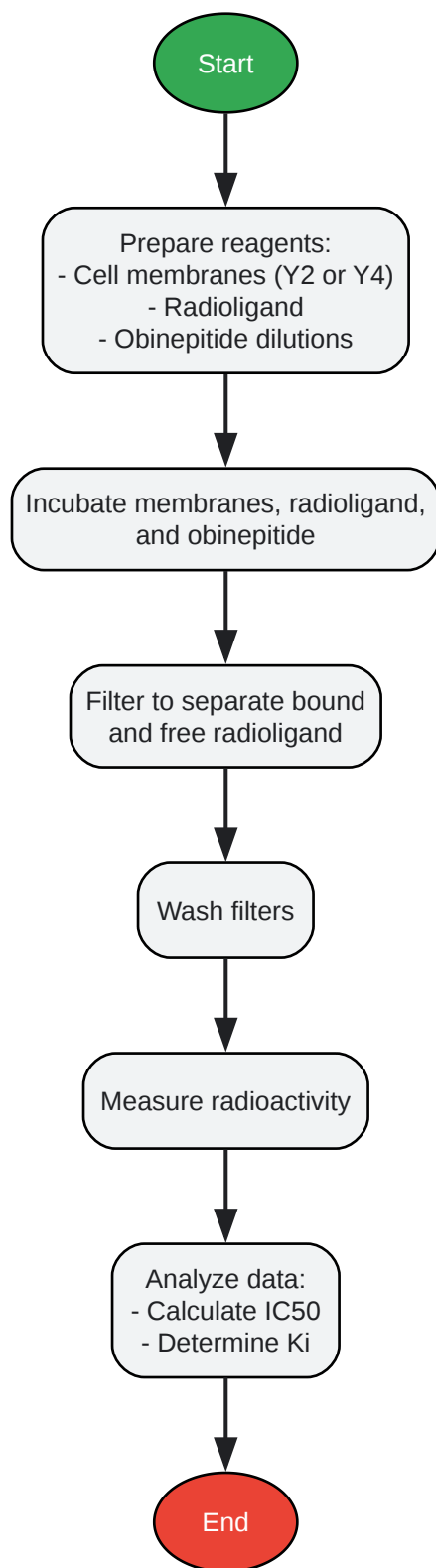
Detailed experimental protocols for the studies conducted on **obinepitide** are not publicly available. However, based on standard methodologies for characterizing receptor agonists and assessing their effects on appetite, the following protocols are representative of the likely approaches used.

Radioligand Binding Assay (Hypothetical Protocol)

This assay would be used to determine the binding affinity (K_i) of **obinepitide** for the Y2 and Y4 receptors.

- Materials:

- Cell membranes from cell lines stably expressing human Y2 or Y4 receptors (e.g., CHO-K1, HEK293).
- Radioligand: [125I]-PYY3-36 for Y2 receptors and [125I]-Pancreatic Polypeptide for Y4 receptors.
- Non-specific binding control: High concentration of unlabeled PYY3-36 or PP.
- **Obinipitide** at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
- Procedure:
 - Incubate cell membranes with the radioligand and varying concentrations of **obinipitide** in a 96-well plate.
 - Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
 - Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a gamma counter.
 - Calculate the IC₅₀ value (concentration of **obinipitide** that inhibits 50% of specific radioligand binding) and convert it to a K_i value using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

In Vivo Food Intake Study in Rodents (Hypothetical Protocol)

This type of study would be used to assess the effect of **obinепitide** on food consumption.

- Animals:
 - Male diet-induced obese (DIO) mice or rats.
 - Animals are singly housed to allow for accurate food intake measurement.
- Procedure:
 - Acclimatize animals to the experimental conditions and handling.
 - Fast animals overnight to ensure a robust feeding response.
 - Administer **obinепitide** or vehicle control via subcutaneous injection at various doses.
 - Provide a pre-weighed amount of food at a specific time point after injection.
 - Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
 - Analyze the data to determine the dose-dependent effects of **obinепitide** on cumulative food intake.

Conclusion

Obinепitide represents a rational approach to obesity treatment by targeting two key anorexigenic pathways simultaneously. Its dual agonism of Y2 and Y4 receptors offers the potential for a more potent and sustained reduction in appetite and body weight compared to single-receptor agonists. While the publicly available quantitative data on **obinепitide** is limited, the known mechanisms of its target receptors provide a strong foundation for understanding its mode of action. Further publication of preclinical and clinical data would be invaluable for a more complete characterization of this promising therapeutic candidate.

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References

- [1. pa2online.org](https://pa2online.org) [pa2online.org]
- [2. patentdocs.org](https://patentdocs.org) [patentdocs.org]
- [3. | BioWorld](https://bioworld.com) [bioworld.com]
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